An In-Depth Technical Guide to 3-((Ethylamino)methyl)aniline: A Compound with Emerging Potential
An In-Depth Technical Guide to 3-((Ethylamino)methyl)aniline: A Compound with Emerging Potential
For Researchers, Scientists, and Drug Development Professionals
Editor's Note: This guide is intended to provide a comprehensive overview of 3-((Ethylamino)methyl)aniline, a molecule of growing interest in the scientific community. While public domain data on this specific compound is currently limited, this document synthesizes available information on its structural analogs and foundational chemical principles to offer a predictive and insightful resource for researchers. As new studies emerge, this guide will be updated to reflect the latest findings.
Introduction and Chemical Identity
3-((Ethylamino)methyl)aniline, systematically named 3-((ethylamino)methyl)benzenamine, is an aromatic amine with the Chemical Abstracts Service (CAS) registry number 865291-60-7 . Its structure features a primary aniline amine group and a secondary ethylaminomethyl substituent at the meta position of the benzene ring. This unique arrangement of functional groups suggests a versatile chemical reactivity and potential for diverse applications, particularly in the realm of medicinal chemistry and materials science.
The presence of both primary and secondary amine functionalities, along with the aromatic ring, makes 3-((Ethylamino)methyl)aniline a valuable building block in organic synthesis. The aniline moiety can undergo a variety of classical aromatic substitution reactions, while the amine groups provide nucleophilic centers and opportunities for salt formation and hydrogen bonding.
Physicochemical Properties: A Predictive Analysis
Direct experimental data for the physicochemical properties of 3-((Ethylamino)methyl)aniline (CAS: 865291-60-7) is not widely available in public literature. However, we can infer key characteristics based on its structural similarity to other aniline derivatives.
| Property | Predicted Value/Characteristic | Rationale and Comparative Insights |
| Molecular Formula | C9H14N2 | Based on structural analysis. |
| Molecular Weight | 150.22 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow liquid | Aniline and its simple alkylated derivatives are typically liquids at room temperature and can darken upon exposure to air and light due to oxidation. |
| Solubility | Sparingly soluble in water; soluble in organic solvents | The presence of two amine groups may slightly increase water solubility compared to aniline, but the overall hydrophobic character of the benzene ring and ethyl group will limit it. Good solubility is expected in solvents like ethanol, methanol, and acetone. |
| Boiling Point | Estimated to be >200 °C | The boiling point is expected to be higher than that of aniline (184 °C) and N-ethylaniline (~205 °C) due to increased molecular weight and potential for intermolecular hydrogen bonding. |
| pKa | Two pKa values expected | One for the aniline nitrogen (estimated around 4-5) and another for the secondary amine (estimated around 10-11). The aniline nitrogen is less basic due to the delocalization of the lone pair into the aromatic ring. |
Synthesis Strategies: A Conceptual Framework
While specific, validated protocols for the synthesis of 3-((Ethylamino)methyl)aniline are not readily found in peer-reviewed literature, a logical and efficient synthetic route can be proposed based on established organic chemistry principles. A common and effective method would be reductive amination .
Proposed Synthesis Workflow: Reductive Amination
This two-step, one-pot reaction is a cornerstone of amine synthesis due to its efficiency and selectivity.
Caption: Proposed reductive amination workflow for the synthesis of 3-((Ethylamino)methyl)aniline.
Detailed Experimental Protocol (Hypothetical)
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Reaction Setup: To a solution of 3-aminobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane in a round-bottom flask, add ethylamine (1.1 eq). The reaction is typically performed at room temperature.
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Imine Formation: Stir the mixture for 1-2 hours to facilitate the formation of the intermediate Schiff base (iminium ion). The progress of this step can be monitored by techniques like Thin Layer Chromatography (TLC). The causality here is the nucleophilic attack of the ethylamine on the carbonyl carbon of the aldehyde, followed by dehydration.
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Reduction: Once imine formation is significant, introduce a selective reducing agent. Sodium cyanoborohydride (NaBH3CN) is an excellent choice for this step.[1][2][3] It is mild and stable at neutral or slightly acidic pH, which allows for the in-situ reduction of the protonated iminium ion without significantly reducing the starting aldehyde.[1] Add the reducing agent portion-wise to control any potential exotherm.
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Workup and Purification: After the reaction is complete (as indicated by TLC), the reaction is quenched, typically with water. The product is then extracted into an organic solvent. The organic layers are combined, dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 3-((Ethylamino)methyl)aniline.
Applications in Drug Discovery and Development: A Forward Look
Aniline and its derivatives are privileged scaffolds in medicinal chemistry, serving as key building blocks for a wide array of therapeutic agents.[4][5] The structural motifs present in 3-((Ethylamino)methyl)aniline suggest its potential as a valuable intermediate in the synthesis of novel drug candidates.
Potential as a Pharmacophore Fragment
The molecule can be envisioned as a versatile fragment for library synthesis in drug discovery campaigns. The primary aniline amine allows for the introduction of various substituents through acylation, sulfonylation, or further alkylation, enabling the exploration of structure-activity relationships (SAR). The secondary amine provides another point for modification or can act as a key hydrogen bond donor/acceptor in interactions with biological targets.
Caption: Potential roles of 3-((Ethylamino)methyl)aniline in the drug development pipeline.
The development of novel therapeutics often relies on the strategic use of biomarkers to assess drug efficacy and safety in early clinical trials.[6] While no specific biomarkers are associated with this compound yet, its aniline substructure is found in drugs for a variety of indications, suggesting a broad potential therapeutic landscape.[4][5] Clinical pharmacology principles would be essential in characterizing the pharmacokinetic and pharmacodynamic properties of any drug candidate derived from this scaffold.[7]
Safety and Handling: Prudent Laboratory Practice
Expected Hazards:
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Toxicity: Aniline and its derivatives are generally toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[8][9] They can affect the blood (methemoglobinemia), liver, and kidneys.[5]
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Irritation: Expected to be an irritant to the skin, eyes, and respiratory tract.[10]
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Environmental Hazard: Many aniline derivatives are toxic to aquatic life.[9]
Recommended Handling Procedures:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[8]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Directions
3-((Ethylamino)methyl)aniline (CAS: 865291-60-7) represents a chemical entity with considerable, yet largely unexplored, potential. Its synthesis is conceptually straightforward via established methodologies like reductive amination. The combination of a reactive aniline core with a secondary amine substituent makes it an attractive starting material for the synthesis of novel compounds in drug discovery and materials science.
Future research is needed to fully characterize its physicochemical properties, validate synthetic routes, and explore its utility in various applications. As a senior application scientist, I encourage the scientific community to investigate this promising molecule, with the expectation that it could contribute to the development of new and valuable chemical entities.
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